molecular formula C19H30N2O2 B262748 N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide

N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide

Katalognummer B262748
Molekulargewicht: 318.5 g/mol
InChI-Schlüssel: HSBUCNJULPTVCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as soluble guanylate cyclase (sGC) activators, which have been shown to have a wide range of pharmacological effects.

Wirkmechanismus

The mechanism of action of N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 involves activation of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 increases the production of cGMP, leading to its various pharmacological effects.
Biochemical and Physiological Effects
N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. One of the primary effects of this compound is vasodilation, which is mediated by the production of cGMP. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to have anti-inflammatory effects, which may be mediated by the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in regulating the expression of pro-inflammatory genes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 in laboratory experiments is its specificity for sGC activation. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the physiological effects of cGMP. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to be stable in biological fluids, making it suitable for in vivo experiments.
One limitation of using N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 in laboratory experiments is its relatively low potency compared to other sGC activators. This may limit its usefulness in certain applications, particularly those requiring high levels of cGMP activation. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has a relatively short half-life, which may require frequent dosing in some experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272. One area of interest is the potential use of this compound in the treatment of pulmonary hypertension and other cardiovascular diseases. Additionally, there is growing interest in the use of sGC activators for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Further research is needed to fully understand the potential therapeutic applications of N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 and other sGC activators.

Synthesemethoden

The synthesis of N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 involves several steps, including the reaction of tert-butylamine with 4-(bromomethyl)phenol to form 4-(tert-butylamino)methylphenol. This intermediate is then reacted with cyclohexylamine and chloroacetyl chloride to form N-cyclohexyl-N-[(4-tert-butylphenyl)methyl]glycine ethyl ester. Finally, this compound is hydrolyzed to form N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272.

Wissenschaftliche Forschungsanwendungen

N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to have vasodilatory effects, which can be useful in the treatment of conditions such as pulmonary hypertension and erectile dysfunction. Additionally, N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide 41-2272 has been shown to have anti-inflammatory effects, which may be useful in the treatment of conditions such as asthma and chronic obstructive pulmonary disease.

Eigenschaften

Produktname

N-tert-butyl-2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide

Molekularformel

C19H30N2O2

Molekulargewicht

318.5 g/mol

IUPAC-Name

N-tert-butyl-2-[4-[(cyclohexylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)21-18(22)14-23-17-11-9-15(10-12-17)13-20-16-7-5-4-6-8-16/h9-12,16,20H,4-8,13-14H2,1-3H3,(H,21,22)

InChI-Schlüssel

HSBUCNJULPTVCH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCCC2

Kanonische SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.